

Protocol for Palladium-Catalyzed Synthesis of 6-Substituted Pyridazines

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Compound of Interest

Compound Name: 6-Propoxypyridazin-3-amine

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This document provides detailed application notes and experimental protocols for the synthesis of 6-substituted pyridazines utilizing palladium-catalyzed cross-coupling reactions. The pyridazine moiety is a significant scaffold in medicinal chemistry and materials science, and these protocols offer versatile methods for its functionalization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.^[1] For the synthesis of 6-substituted pyridazines, four key transformations are particularly relevant: the Suzuki-Miyaura coupling for the introduction of aryl or vinyl groups, the Buchwald-Hartwig amination for the synthesis of 6-aminopyridazines, the Sonogashira coupling for the formation of 6-alkynylpyridazines, and the Heck reaction for the introduction of alkenyl groups.^[1] These reactions typically involve the coupling of a 6-halopyridazine with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Data Presentation: Comparison of Palladium-Catalyzed Reactions

The following tables summarize typical reaction conditions and yields for the synthesis of 6-substituted pyridazines via different palladium-catalyzed cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 6-Chloropyridazines with Arylboronic Acids[2][3][4]

Entry	Arylboronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	Toluene/H ₂ O	100	12	85-95
2	4-Methoxyphenylboronic acid	Pd ₂ (dba) ₃ (1.5)	P(t-Bu) ₃ (3)	KF	THF	50	16	80-90
3	3-Thienylboronic acid	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃	DME/EtOH/H ₂ O	80	48	70-80[5]
4	4-Cyanophenylboronic acid	Pd(OAc) ₂ (3)	XPhos (6)	K ₂ CO ₃	Dioxane	110	18	75-85

Table 2: Buchwald-Hartwig Amination of 6-Chloropyridazines with Amines[6][7][8]

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Aniline	Pd ₂ (dba) ₃ (2)	Xantphos (4)	CS ₂ CO ₃	Toluene	110	24	80-90
2	Morpholine	Pd(OAc) ₂ (2)	BINAP (3)	NaOtBu	Dioxane	100	18	85-95
3	Benzylamine	Pd ₂ (dba) ₃ (1)	BrettPhos (2)	K ₃ PO ₄	Toluene	100	16	70-80
4	Indole	Pd(OAc) ₂ (3)	DavePhos (6)	K ₂ CO ₃	Dioxane	120	24	65-75

Table 3: Sonogashira Coupling of 6-Halopyridazines with Terminal Alkynes[9][10][11][12]

Entry	Alkyne	Catalyst (mol%)	Co-catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₄ (2)	CuI (4)	Et ₃ N	DMF	80	6	85-95
2	Trimethylsilylacetylene	PdCl ₂ (PPh ₃) ₂ (3)	CuI (5)	i-Pr ₂ NEt	Toluene	70	12	80-90
3	1-Hexyne	Pd(OAc) ₂ (2)	CuI (4)	Piperidine	THF	60	8	75-85
4	Ethynyltrimethylsilane	PdCl ₂ (PPh ₃) ₂ (5)	CuI (10)	Et ₃ N	Dioxane	90	24	70-80

Table 4: Heck Reaction of 6-Chloropyridazines with Alkenes[13][14][15][16]

Entry	Alkene	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Styrene	Pd(OAc) ₂ (2)	P(o-tol) ₃ (4)	Et ₃ N	DMF	100	24	70-80
2	n-Butyl acrylate	PdCl ₂ (PPh ₃) ₂ (3)	-	NaOAc	DMA	120	18	65-75
3	Ethyl vinyl ether	Pd(OAc) ₂ (3)	dppp (6)	Et ₃ N	Acetonitrile	115	16	60-70 ^[14]
4	Acrylonitrile	Pd(OAc) ₂ (5)	-	K ₂ CO ₃	NMP	140	24	55-65

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylpyridazines

This protocol describes a general procedure for the coupling of a 6-chloropyridazine with an arylboronic acid.

Materials:

- 6-Chloropyridazine (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
- SPhos (0.04 mmol, 4 mol%)

- Potassium phosphate (K_3PO_4 , 2.0 mmol, 2.0 equiv)
- Toluene (5 mL)
- Water (0.5 mL)

Procedure:

- To an oven-dried Schlenk flask, add 6-chloropyridazine, arylboronic acid, $Pd(OAc)_2$, SPhos, and K_3PO_4 .
- Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
- Add deoxygenated toluene and water via syringe.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylpyridazine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Aminopyridazines

This protocol outlines a general method for the N-arylation of a 6-chloropyridazine with an amine.^[6]

Materials:

- 6-Chloropyridazine (1.0 mmol, 1.0 equiv)
- Amine (1.2 mmol, 1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.02 mmol, 2 mol%)
- Xantphos (0.04 mmol, 4 mol%)
- Cesium carbonate (Cs_2CO_3 , 1.5 mmol, 1.5 equiv)
- Anhydrous toluene (5 mL)

Procedure:

- In a glovebox, charge an oven-dried Schlenk tube with $\text{Pd}_2(\text{dba})_3$, Xantphos, and Cs_2CO_3 .
- Add 6-chloropyridazine and anhydrous toluene.
- Add the amine via syringe.
- Seal the tube and heat the reaction mixture to 110 °C with stirring for 18-24 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature.
- Filter the mixture through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the 6-aminopyridazine.

Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynylpyridazines

This protocol provides a general procedure for the coupling of a 6-halopyridazine with a terminal alkyne.[9]

Materials:

- 6-Iodo or 6-bromopyridazine (1.0 mmol, 1.0 equiv)
- Terminal alkyne (1.5 mmol, 1.5 equiv)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 0.02 mmol, 2 mol%)
- Copper(I) iodide (CuI , 0.04 mmol, 4 mol%)
- Triethylamine (Et_3N , 3.0 mmol, 3.0 equiv)
- Anhydrous dimethylformamide (DMF, 5 mL)

Procedure:

- To a Schlenk flask, add the 6-halopyridazine, $\text{Pd(PPh}_3)_4$, and CuI .
- Evacuate and backfill with an inert gas three times.
- Add anhydrous DMF and triethylamine via syringe.
- Add the terminal alkyne dropwise at room temperature.
- Heat the reaction mixture to 80 °C and stir for 6-12 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography to obtain the 6-alkynylpyridazine.

Protocol 4: Heck Reaction for the Synthesis of 6-Alkenylpyridazines

This protocol describes a general method for the coupling of a 6-chloropyridazine with an alkene.^[13]

Materials:

- 6-Chloropyridazine (1.0 mmol, 1.0 equiv)
- Alkene (e.g., styrene, 1.5 mmol, 1.5 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 2 mol%)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$, 0.04 mmol, 4 mol%)
- Triethylamine (Et_3N , 2.0 mmol, 2.0 equiv)
- Anhydrous dimethylformamide (DMF, 5 mL)

Procedure:

- In a Schlenk tube, combine 6-chloropyridazine, $\text{Pd}(\text{OAc})_2$, and $\text{P}(\text{o-tol})_3$.
- Evacuate and backfill the tube with an inert gas three times.
- Add anhydrous DMF, the alkene, and triethylamine via syringe.
- Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the residue by flash column chromatography to afford the 6-alkenylpyridazine.

Visualizations

Experimental Workflow

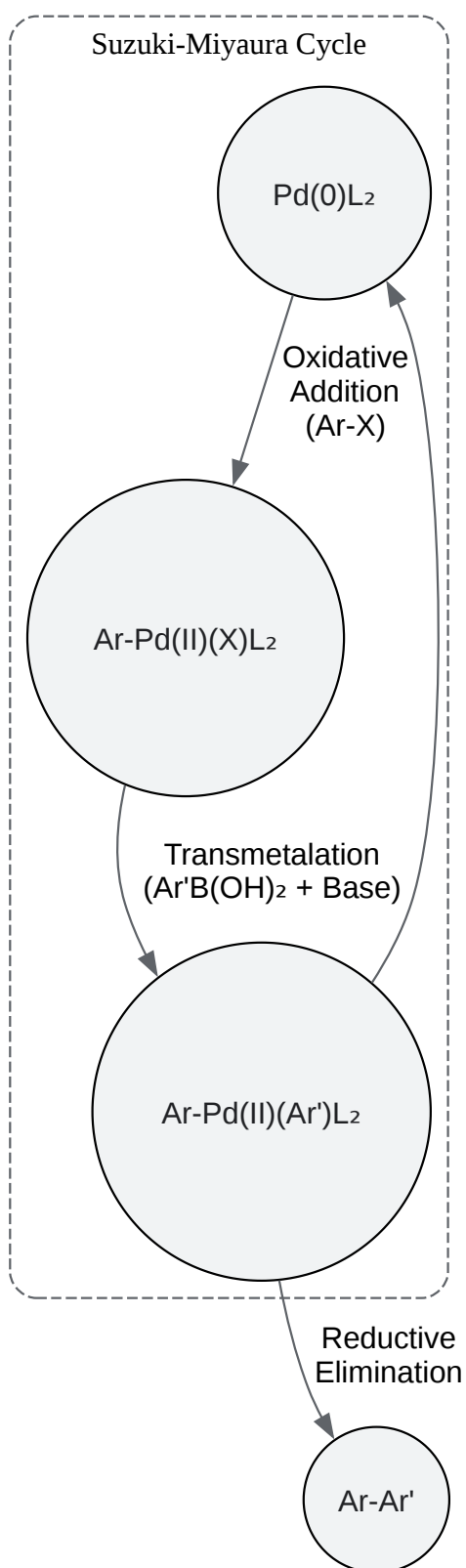


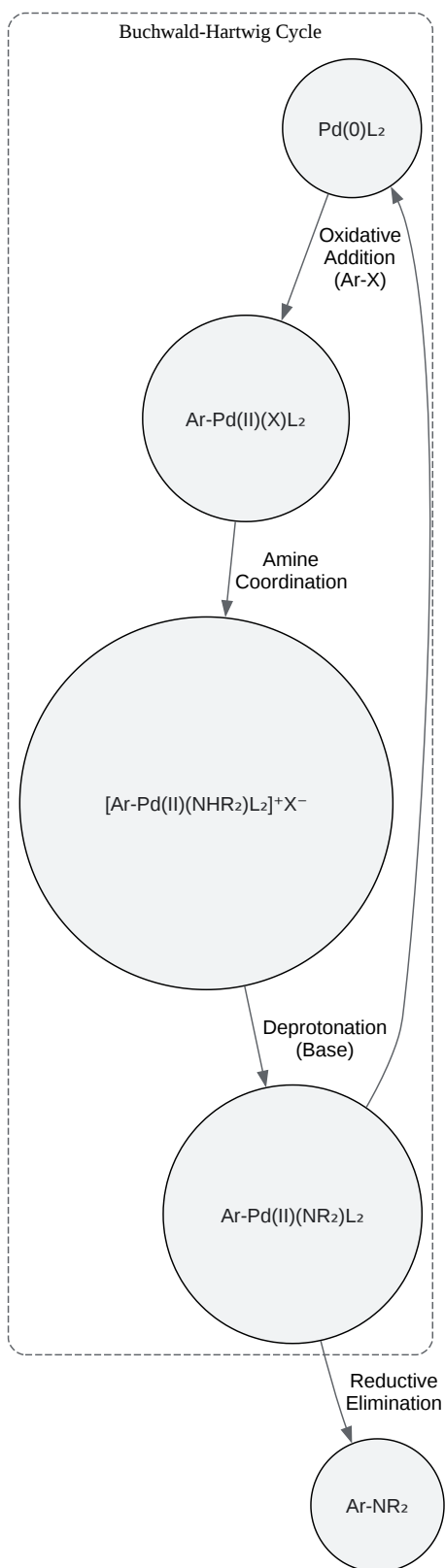
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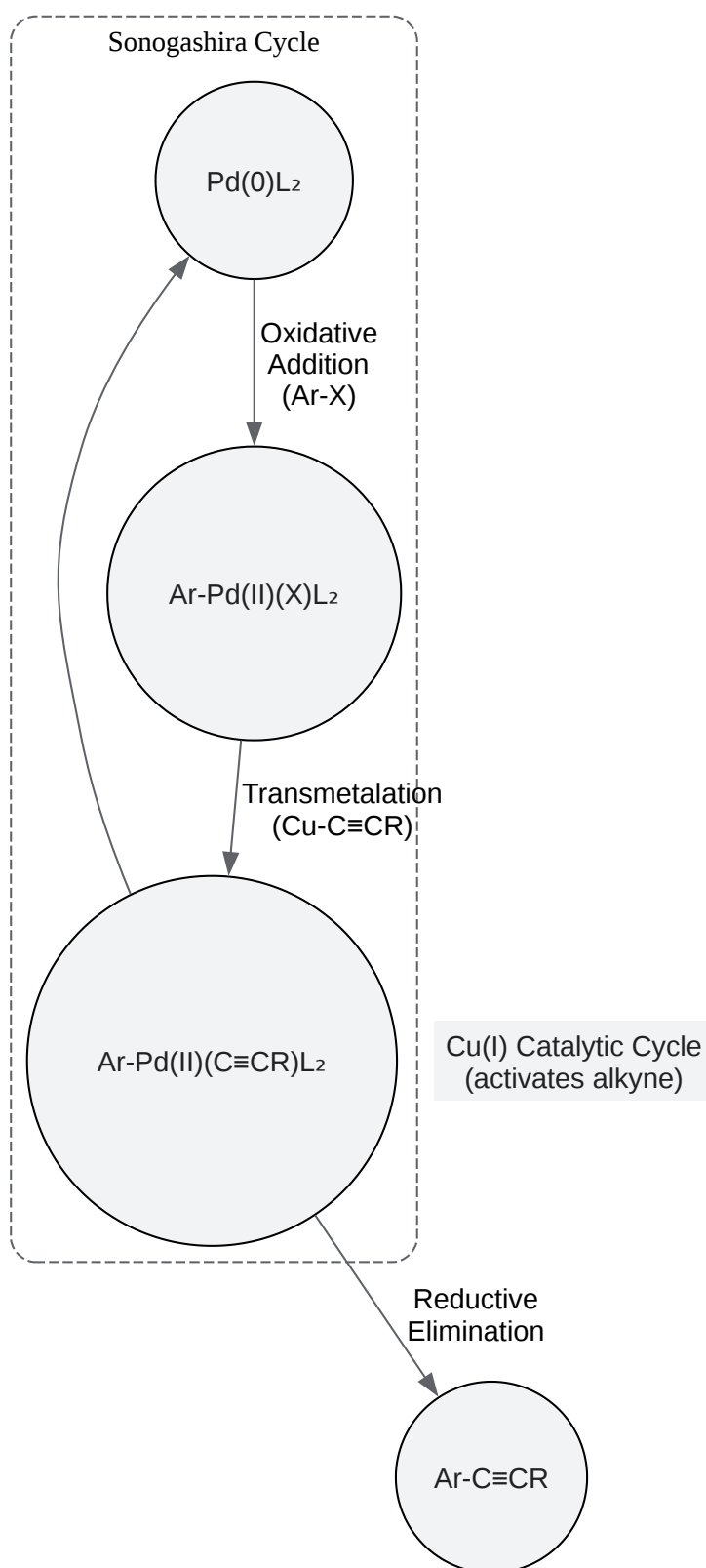
Caption: General experimental workflow for palladium-catalyzed synthesis.

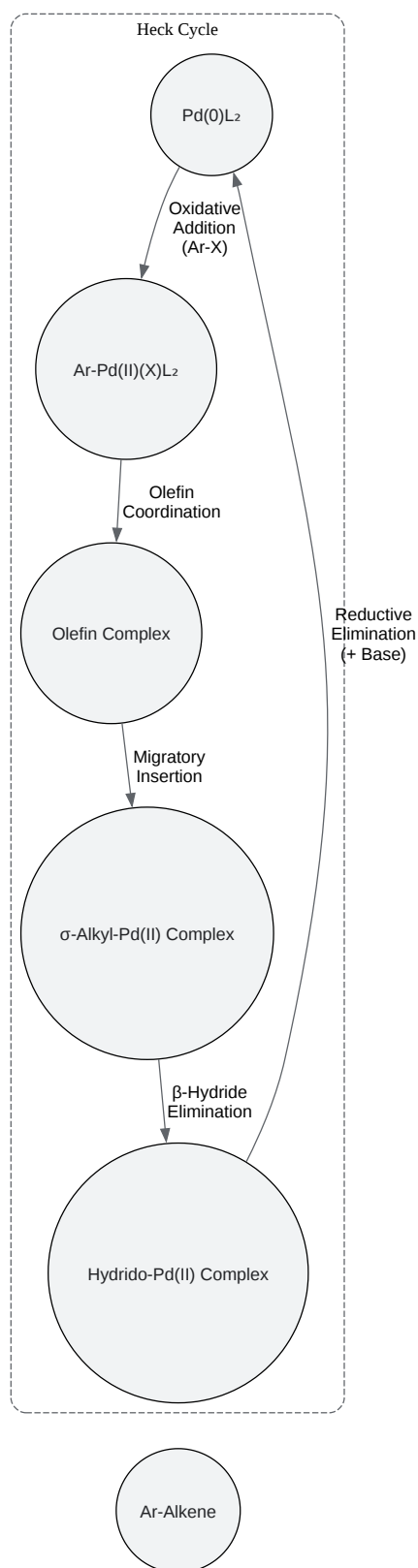
Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.









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